molecular formula C11H20N2O2 B2966121 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1638769-04-6

6-Amino-1-Boc-1-azaspiro[3.3]heptane

Cat. No.: B2966121
CAS No.: 1638769-04-6
M. Wt: 212.293
InChI Key: BGRGEIZJUAJNAB-JLIMDTESSA-N
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Description

6-Amino-1-Boc-1-azaspiro[3.3]heptane is a spirocyclic compound with the molecular formula C11H20N2O2. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-Boc-1-azaspiro[3.3]heptane typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-Boc-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction and Oxidation: The compound can be reduced or oxidized under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the β-lactam ring yields the 1-azaspiro[3.3]heptane structure .

Mechanism of Action

The mechanism of action of 6-Amino-1-Boc-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds, potentially interacting with similar receptors and enzymes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-Boc-1-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its Boc-protected amino group provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRGEIZJUAJNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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